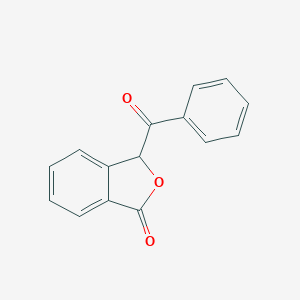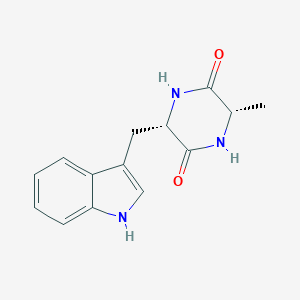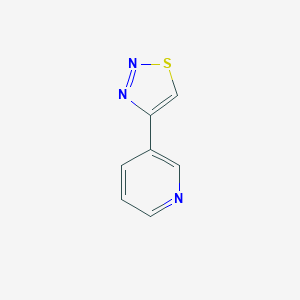
3-(4-1,2,3-Thiadiazolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 3-(4-1,2,3-Thiadiazolyl)pyridine, also known as 3-[1,2,3]Thiadiazol-4-yl-pyridine, is Pyruvate Kinase (PK) . PK is a key enzyme in the glycolytic pathway, playing a crucial role in cellular energy production .
Mode of Action
This compound interacts with PK by docking into the active center of the enzyme . This interaction inhibits the activity of PK, disrupting the normal function of the glycolytic pathway .
Biochemical Pathways
The inhibition of PK by this compound affects the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy for cellular processes. The disruption of this pathway can lead to a decrease in energy production, affecting the growth and survival of cells .
Pharmacokinetics
The compound’s interaction with pk suggests it may have good bioavailability, as it is able to reach and interact with its target within cells .
Result of Action
The inhibition of PK by this compound results in a decrease in energy production, affecting the growth and survival of cells . This could potentially lead to cell death, making the compound a potential candidate for fungicidal or anticancer therapies .
Analyse Biochimique
Biochemical Properties
It is known that compounds with a thiadiazole core, like 3-(4-1,2,3-Thiadiazolyl)pyridine, have been found to exhibit a wide range of biological activities . These include acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Compounds with a thiadiazole core have been found to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
It is known that compounds with a thiadiazole core can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Metabolic Pathways
It has been suggested that a new fungicide candidate, YZK-C22, which has a similar thiadiazole core, inhibits the activity of pyruvate kinase (PK), a key enzyme in the glycolytic pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-1,2,3-Thiadiazolyl)pyridine typically involves the reaction of 4-chloropyridine with 1,2,3-thiadiazole in an appropriate solvent under inert atmosphere and heating conditions . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-1,2,3-Thiadiazolyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-(4-1,2,3-Thiadiazolyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
Pyridine: A simple nitrogen-containing heterocycle without the thiadiazole ring.
Uniqueness
3-(4-1,2,3-Thiadiazolyl)pyridine is unique due to the combination of the pyridine and 1,2,3-thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
4-pyridin-3-ylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVHPXARMPURMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512481 |
Source


|
| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-27-6 |
Source


|
| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
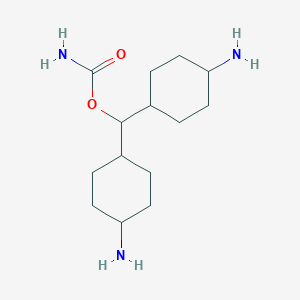
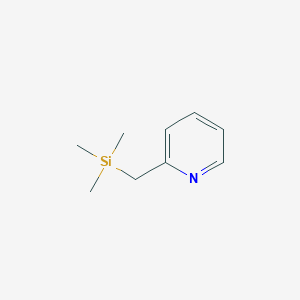
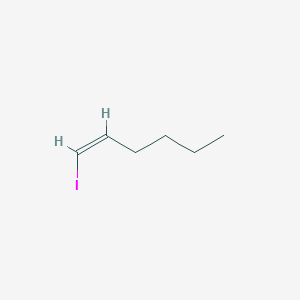

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
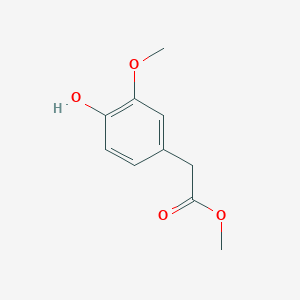
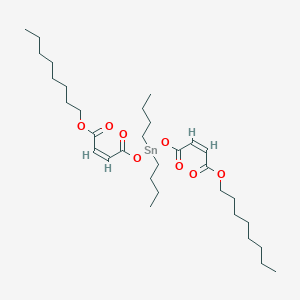
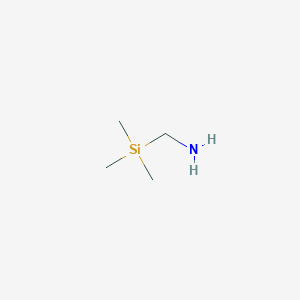
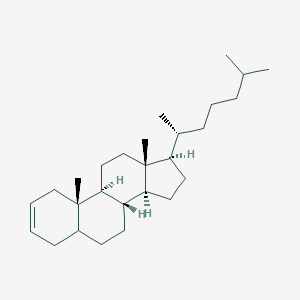
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
![3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B103202.png)
